methyl 3-tetradecanamidopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-tetradecanamidopropanoate is a chemical compound with the molecular formula C_19H_38O_3N. It is a fatty acid derivative and is primarily used in scientific research and industrial applications. This compound is known for its unique properties and versatility in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-tetradecanamidopropanoate can be synthesized through the esterification of 3-tetradecanamidopropanoic acid with methanol. The reaction typically involves heating the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes. The reaction is carried out in large reactors with continuous monitoring to ensure optimal conditions. The product is then purified through distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-tetradecanamidopropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) under acidic conditions.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, with the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-tetradecanamidopropanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of lipid metabolism and cell membrane structure.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which methyl 3-tetradecanamidopropanoate exerts its effects depends on its specific application. In drug delivery systems, it may interact with cell membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved can vary, but generally, the compound interacts with lipid components of cell membranes.
Vergleich Mit ähnlichen Verbindungen
Methyl palmitate
Methyl stearate
Methyl oleate
Eigenschaften
CAS-Nummer |
879398-98-8 |
---|---|
Molekularformel |
C18H35NO3 |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
methyl 3-(tetradecanoylamino)propanoate |
InChI |
InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)19-16-15-18(21)22-2/h3-16H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
RIHVKOIRUPGGDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCC(=O)OC |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.